molecular formula C14H13BrN2O3 B5775646 5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide

5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide

Cat. No.: B5775646
M. Wt: 337.17 g/mol
InChI Key: NHNCCWJFBCZYTR-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,5-dimethoxyphenyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and two methoxy groups at the 2 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide typically involves the following steps:

    Bromination: The starting material, nicotinamide, undergoes bromination to introduce a bromine atom at the 5-position.

    Coupling Reaction: The brominated nicotinamide is then coupled with 2,5-dimethoxyaniline under suitable conditions to form the desired product.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the nitro group if present in derivatives.

    Substitution: The bromine atom can be substituted by other nucleophiles in a substitution reaction.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its structural similarity to other bioactive nicotinamides.

Industry:

  • Potential applications in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 5-Bromo-N-(2-ethoxyphenyl)nicotinamide
  • 5-Bromo-2-fluoropyridine
  • 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine

Comparison:

  • 5-Bromo-N-(2,5-dimethoxyphenyl)nicotinamide is unique due to the presence of both bromine and two methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
  • 5-Bromo-N-(2-ethoxyphenyl)nicotinamide has an ethoxy group instead of methoxy, which may affect its solubility and reactivity.
  • 5-Bromo-2-fluoropyridine and 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine differ in their halogen substituents, which can significantly alter their chemical behavior and applications.

This comprehensive overview highlights the significance of this compound in various scientific domains and provides insights into its preparation, reactions, and potential applications

Properties

IUPAC Name

5-bromo-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-19-11-3-4-13(20-2)12(6-11)17-14(18)9-5-10(15)8-16-7-9/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNCCWJFBCZYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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